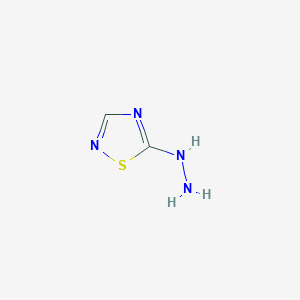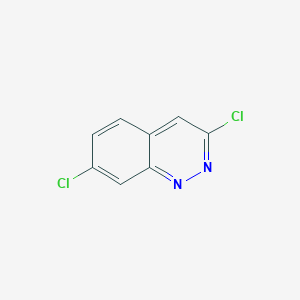
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbaldehyde is an organic compound with the molecular formula C₁₆H₈O₄ It is characterized by the presence of two aldehyde groups and two ketone groups on an anthracene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbaldehyde typically involves the oxidation of anthracene derivatives. One common method is the oxidation of 9,10-dihydroanthracene-2,6-dicarboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction is usually carried out in a solvent like acetic acid at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic oxidation processes, where catalysts such as palladium or platinum are employed, can also be explored to achieve higher selectivity and lower energy consumption.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo further oxidation to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and nitric acid (HNO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Grignard reagents (RMgX) and organolithium reagents (RLi).
Major Products
Oxidation: 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid.
Reduction: 9,10-Dihydroxy-9,10-dihydroanthracene-2,6-dicarbaldehyde.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbaldehyde is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is studied for its potential use in drug development. Its ability to form stable complexes with various biomolecules makes it a candidate for the design of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties allow it to be modified to produce a range of colors, making it useful in textile and printing industries.
作用机制
The mechanism by which 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbaldehyde exerts its effects is largely dependent on its ability to interact with other molecules. The aldehyde groups can form Schiff bases with amines, leading to the formation of stable imine compounds. These interactions can affect various molecular pathways, including those involved in cellular signaling and metabolism.
相似化合物的比较
Similar Compounds
9,10-Anthraquinone: Similar in structure but lacks the aldehyde groups.
2,6-Dihydroxyanthracene: Contains hydroxyl groups instead of aldehyde groups.
9,10-Dihydroanthracene-2,6-dicarboxylic acid: Contains carboxylic acid groups instead of aldehyde groups.
Uniqueness
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbaldehyde is unique due to the presence of both aldehyde and ketone functional groups on the anthracene backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in both research and industrial applications.
属性
分子式 |
C16H8O4 |
|---|---|
分子量 |
264.23 g/mol |
IUPAC 名称 |
9,10-dioxoanthracene-2,6-dicarbaldehyde |
InChI |
InChI=1S/C16H8O4/c17-7-9-1-3-11-13(5-9)16(20)12-4-2-10(8-18)6-14(12)15(11)19/h1-8H |
InChI 键 |
SRGLUNCUSMIDKL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C=O)C(=O)C3=C(C2=O)C=C(C=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


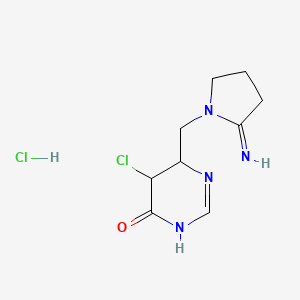

![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-bromobenzene-1-sulfonamide](/img/structure/B13129759.png)
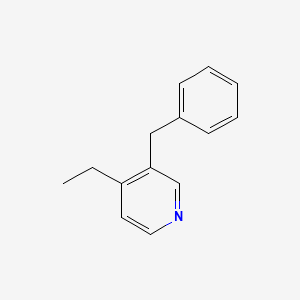

![4-(4-(Trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129784.png)
![1-[(4-Ethenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B13129791.png)
![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B13129814.png)
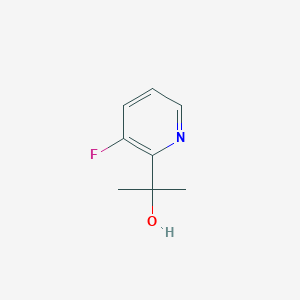
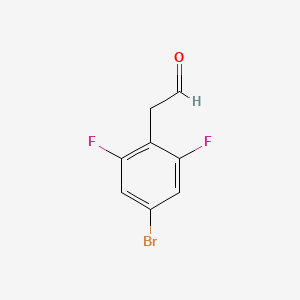
![2,6-Bis(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13129840.png)

